5-Chloro-7-nitrobenzo[d]oxazole
Overview
Description
5-Chloro-7-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3ClN2O3 . It contains a total of 16 atoms; 3 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of oxazoles, such as 5-Chloro-7-nitrobenzo[d]oxazole, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The 5-Chloro-7-nitrobenzo[d]oxazole molecule contains a total of 17 bonds. There are 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Oxazole .Scientific Research Applications
1. Fluorescent Tagging and Sensor Development
5-Chloro-7-nitrobenzo[d]oxazole, also known as NBD-Cl, is utilized extensively as a fluorescent tagging reagent in biochemistry. It serves as a crucial component in the design of fluorescent nanoparticles and is employed in analytical chemistry as a derivatization agent. Its application extends to the staining of siliceous structures in diatom algae and siliceous sponges, including fossilized samples. An unexpected reaction of NBD-Cl with tertiary amines, leading to the formation of NBD-tagged amines, has significant implications for amine derivatization in analytical and biochemistry applications (Annenkov et al., 2015).
2. Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, demonstrates its potential as a multireactive building block for heterocyclic synthesis. It facilitates the preparation of substituted nitrogenous heterocycles, which are paramount in drug discovery. This includes benzimidazoles, benzotriazoles, and quinoxalinones, showcasing the versatility of such compounds in synthetic chemistry (Křupková et al., 2013).
3. Electrophilic Character in Protein Labelling
The highly electrophilic nature of 4-chloro-7-nitrobenzofurazan, a compound similar to 5-Chloro-7-nitrobenzo[d]oxazole, impacts its application in protein labelling. Its reactivity towards nucleophiles is considerable, particularly at the C-6 position, which has significant implications for its usage in protein labelling and possibly other biochemical applications (Baines et al., 1977).
4. Diverse Applications in Chemical Synthesis
Related compounds like 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, synthesized from 5-chloro-2-nitrobenzoic acid, underscore the diverse applications of these chemicals in synthesis. Such compounds serve as intermediates for a range of pharmaceuticals, exemplifying the broad utility of these chemicals in the pharmaceutical industry (Can, 2012).
properties
IUPAC Name |
5-chloro-7-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEAFDRPEPJZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740997 | |
Record name | 5-Chloro-7-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-nitro-1,3-benzoxazole | |
CAS RN |
1356111-15-3 | |
Record name | 5-Chloro-7-nitrobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-7-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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